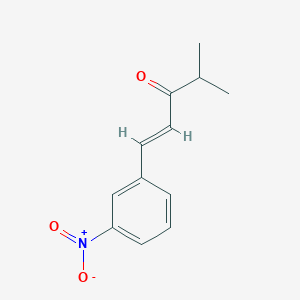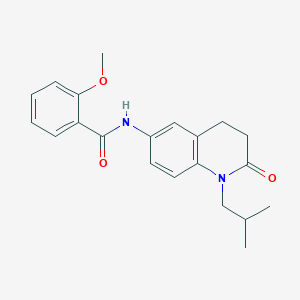
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, also known as IQ-1S, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of quinoline derivatives and has been shown to exhibit promising results in various preclinical studies.
Mechanism of Action
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has been shown to inhibit the activity of the transcription factor, NF-κB, by blocking the phosphorylation and degradation of its inhibitor, IκBα. This results in the inhibition of the expression of NF-κB target genes, including cytokines, chemokines, and adhesion molecules, which are involved in the regulation of inflammation and cancer progression. Additionally, this compound has been shown to modulate the activity of the Wnt/β-catenin signaling pathway by increasing the stability of β-catenin and promoting its nuclear translocation. This results in the activation of Wnt target genes, which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has been shown to inhibit the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules in various cell types, including macrophages, microglia, and endothelial cells. Additionally, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. Furthermore, this compound has been shown to protect against neurotoxicity induced by amyloid-beta peptide and glutamate in neuronal cells.
Advantages and Limitations for Lab Experiments
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has several advantages for lab experiments. It can be synthesized in a few steps with high yield and purity, making it readily available for research purposes. Additionally, this compound has been shown to exhibit potent and selective inhibition of NF-κB activity, making it a useful tool for studying the role of NF-κB in various diseases. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vivo studies. Additionally, this compound has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which can limit its translation to clinical applications.
Future Directions
There are several future directions for the research and development of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide. One potential direction is to optimize the synthesis method to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Furthermore, the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases, should be further explored. Finally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with isobutylamine to form N-(1-isobutyl-2-methoxybenzoyl) isobutylamine. This intermediate is then reacted with 4-methoxy-2-nitrobenzaldehyde to form this compound. The synthesis of this compound has been optimized and can be achieved in a few steps with high yield and purity.
Scientific Research Applications
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activity of the transcription factor, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in the regulation of inflammation and cancer progression. Additionally, this compound has been shown to modulate the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. These findings suggest that this compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Properties
IUPAC Name |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)13-23-18-10-9-16(12-15(18)8-11-20(23)24)22-21(25)17-6-4-5-7-19(17)26-3/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAAIGMXMLJGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2830620.png)
![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)

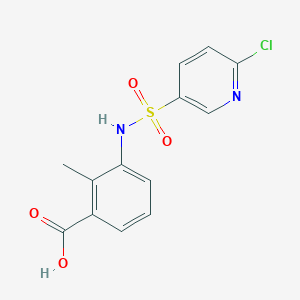


![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)
![3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2830632.png)
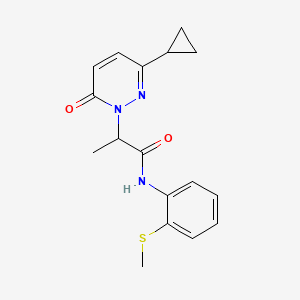
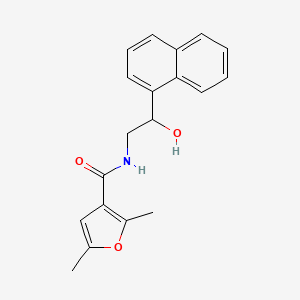
![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)

![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)
